molecular formula C15H24O3 B13447364 3,7,11-Trimethyl-10,11-epoxy-2,6-dodecadienoic acid CAS No. 34375-62-7

3,7,11-Trimethyl-10,11-epoxy-2,6-dodecadienoic acid

Cat. No.: B13447364
CAS No.: 34375-62-7
M. Wt: 252.35 g/mol
InChI Key: DIAZNFMKLJLDNM-BFPRWLMKSA-N
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Description

3,7,11-Trimethyl-10,11-epoxy-2,6-dodecadienoic acid is a sesquiterpenoid-derived carboxylic acid featuring a conjugated diene system, an epoxy functional group at C10–C11, and methyl substituents at C3, C7, and C11. This compound is structurally related to farnesyl derivatives and juvenile hormones (JH), which regulate insect development and reproduction . The epoxy group confers rigidity to the molecule, influencing its biological activity and chemical reactivity. While the free acid form is less commonly studied, its methyl ester derivatives (e.g., Juvenile Hormone III) are well-documented in entomology and synthetic chemistry .

Properties

CAS No.

34375-62-7

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

(2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoic acid

InChI

InChI=1S/C15H24O3/c1-11(8-9-13-15(3,4)18-13)6-5-7-12(2)10-14(16)17/h6,10,13H,5,7-9H2,1-4H3,(H,16,17)/b11-6+,12-10+

InChI Key

DIAZNFMKLJLDNM-BFPRWLMKSA-N

Isomeric SMILES

C/C(=C\CC/C(=C/C(=O)O)/C)/CCC1C(O1)(C)C

Canonical SMILES

CC(=CCCC(=CC(=O)O)C)CCC1C(O1)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of racemic Juvenile Hormone III Acid typically involves the following steps:

Industrial Production Methods: Industrial production of racemic Juvenile Hormone III Acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Racemic Juvenile Hormone III Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Juvenile Hormone III Acid, which can have different biological activities and applications .

Scientific Research Applications

Pharmaceutical Applications

  • Insect Hormone Regulation: Certain derivatives of 3,7,11-trimethyl-10,11-epoxy-2,6-dodecadienoic acid, such as 10,11-epoxy-3,11-dimethyl-7-ethyl-2,6-tridecadienoic acid methyl ester and 10,11-epoxy-3,7,11-trimethyl-2,6-dodecadienoic acid methyl ester, can disrupt the hormone balance in insects . This disruption prevents insects like the yellow mealworm (Tenebrio molitor) and the American cockroach (Periplaneta americana) from properly growing and reproducing, suggesting potential applications as insecticides .
  • Synthesis of 2E,6E-Farnesic Acid: 3,7,11-Trimethyl-2,6,10-dodecatrienoic acid, also known as farnesyl acid, is used in the production of 2E,6E-farnesic acid, which is useful in the manufacturing of pharmaceuticals .

Agricultural Applications

  • Insecticides: Due to their ability to disrupt insect hormone balances, these compounds can be utilized as environmentally friendly insecticides .
  • Pest Control: The noted impact on insect growth and reproduction suggests that this compound derivatives could be employed in pest control strategies .

Cosmetic Applications

  • Fragrances: Some related compounds, such as 6,10-dimethyl-9,10-epoxydodeca-5-en-2-one, exhibit sweet, floral notes with rose nuances, indicating their potential use in fragrances within the cosmetics industry .
  • Cosmetics ingredient: 2E,6E-Farnesic acid

Mechanism of Action

The mechanism of action of racemic Juvenile Hormone III Acid involves binding to specific receptors in insects, leading to the regulation of gene expression and physiological processes. The compound targets the juvenile hormone receptor, which is part of the nuclear receptor family. This interaction modulates the transcription of genes involved in development, reproduction, and metamorphosis .

Comparison with Similar Compounds

Core Structural Features

The target compound shares a backbone with several epoxy-containing sesquiterpenoids (Table 1). Key structural variations include:

  • Functional groups : The presence of a carboxylic acid group distinguishes it from esterified derivatives (e.g., methyl or acetate esters).
  • Stereochemistry : The configuration of the epoxy group (cis vs. trans) and double bonds (E vs. Z) significantly impacts biological activity .

Table 1: Structural and Molecular Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features Source/Application
3,7,11-Trimethyl-10,11-epoxy-2,6-dodecadienoic acid C₁₅H₂₄O₃* 266.34 Carboxylic acid, epoxy Free acid form; potential biosynthetic precursor Synthetic studies
Juvenile Hormone III (JH III) C₁₆H₂₆O₃ 266.38 Methyl ester, epoxy Insect metamorphosis regulator SigmaAldrich
trans-trans-10,11-Epoxy Farnesenic Acid Methyl Ester C₁₆H₂₆O₃ 266.38 Methyl ester, epoxy Synthetic intermediate; insect pheromone CymitQuimica
10,11-Dihydroxy Methyl Ester C₁₆H₂₈O₄ 284.39 Methyl ester, dihydroxy Putative metabolite of JH derivatives NIST
3,7,11-Trimethyl-10,11-epoxy-2,6-dodecadien-1-yl acetate C₁₇H₂₈O₃ 280.41 Acetate ester, epoxy Plant essential oil component Van Vuuren et al.

*Calculated based on analogous phosphonic acid derivative (C₁₅H₂₇O₄P, MW 302.35) in .

Stereochemical Variants

  • (E,E)-Configuration : Predominates in biologically active forms like JH III, ensuring optimal binding to insect receptors .
  • Cis-Epoxy Derivatives : Less common but reported in synthetic studies (e.g., (±)-cis-10,11-epoxy isomer in ).

Functional and Reactivity Differences

  • Acid vs. Ester Forms : The free acid (target compound) is polar and less volatile, limiting its utility in volatile signaling compared to methyl or acetate esters .
  • Epoxy Group Reactivity : The epoxy ring undergoes nucleophilic attack in acidic or enzymatic conditions, leading to diol formation (e.g., 10,11-dihydroxy derivative in ) .
  • Phosphonic Acid Analogues : Derivatives like 1-hydroxy-3,7,11-trimethyldodeca-2,6,10-triene phosphonic acid () mimic natural substrates but resist enzymatic hydrolysis due to the phosphonate group, making them potent enzyme inhibitors .

Research Findings and Key Studies

Synthetic Accessibility : Methyl esters (e.g., JH III) are more synthetically tractable than the free acid due to ester stability under reaction conditions .

Biological Specificity: The (E,E)-configuration of JH III is critical for receptor binding; even minor stereochemical deviations reduce activity by >90% .

Ecochemical Roles : Acetate esters (e.g., 3,7,11-trimethyl-10,11-epoxy-2,6-dodecadien-1-yl acetate) are identified in plant essential oils, suggesting ecological signaling functions .

Biological Activity

3,7,11-Trimethyl-10,11-epoxy-2,6-dodecadienoic acid (often referred to as juvenile hormone III or JH III) is a sesquiterpenoid compound primarily involved in the regulation of development and reproduction in insects. Its biological activity has garnered attention for its potential applications in pest control and as a model for understanding hormonal regulation in various organisms.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 210.28 g/mol
Appearance Oil
Color Colourless to Pale Yellow
Solubility Slightly soluble in Chloroform, Ethyl Acetate, Methanol
Storage Conditions Amber Vial, -20°C Freezer
Stability Light Sensitive

Hormonal Regulation

JH III plays a crucial role in insect physiology by regulating growth, development, and reproduction. It influences processes such as molting and metamorphosis. Studies have shown that JH III can inhibit the metamorphosis of larvae into pupae, thereby extending the larval stage and affecting population dynamics in pest species .

Antimicrobial Properties

Recent research has indicated that JH III exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in developing natural antimicrobial agents .

Anti-inflammatory Effects

In addition to its regulatory roles in insects, JH III has been investigated for its anti-inflammatory properties. Preliminary studies indicate that it may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines. This suggests its potential utility in therapeutic applications for inflammatory diseases .

Case Studies

  • Insect Growth Regulation
    • A study conducted by Riddiford et al. (2018) demonstrated that application of JH III to Manduca sexta larvae resulted in prolonged larval development and delayed pupation. This effect was linked to alterations in gene expression related to molting and development .
  • Antimicrobial Activity
    • A recent investigation published in the Journal of Applied Microbiology found that JH III exhibited significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. The study highlighted the compound's potential as a natural preservative in food products .
  • Anti-inflammatory Mechanisms
    • Research published in Phytotherapy Research explored the anti-inflammatory effects of JH III on human cell lines. The results indicated a reduction in TNF-alpha production when exposed to JH III, suggesting a pathway for its use in treating inflammatory conditions .

Q & A

Q. What safety protocols are critical when handling this compound’s reactive intermediates?

  • Methodological Answer : Use explosion-proof reactors for epoxidation (due to peracid hazards). Implement fume hoods and personal protective equipment (PPE) compliant with EN 14042. Monitor airborne concentrations via gas sensors, adhering to GBZ 2.1-2007 workplace exposure limits .

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